6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine
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Overview
Description
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethylphenyl group at the 7th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine typically involves the chlorination of purine derivatives. One common method is the reaction of 6-chloropurine with 2-(chloromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The chloromethyl group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopurine derivatives, while oxidation reactions can produce purine oxides .
Scientific Research Applications
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine derivative with a chlorine atom at the 6th position.
7H-Purine: The parent compound without any substitutions.
2-Chloro-6-(methylamino)purine: A derivative with a chlorine atom at the 2nd position and a methylamino group at the 6th position.
Uniqueness
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine is unique due to the presence of both a chloromethylphenyl group and a chlorine atom on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
924904-09-6 |
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Molecular Formula |
C13H10Cl2N4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-3-1-2-4-10(9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChI Key |
PSRRAHZAHLKVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)CCl |
Origin of Product |
United States |
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